molecular formula C5H9ClN2O B2535104 (1-methyl-1H-imidazol-2-yl)methanol hydrochloride CAS No. 718642-27-4

(1-methyl-1H-imidazol-2-yl)methanol hydrochloride

Cat. No.: B2535104
CAS No.: 718642-27-4
M. Wt: 148.59
InChI Key: BGIWOFVFNHMDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-imidazol-2-yl)methanol hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a hydroxymethyl group at position 2 of the imidazole ring, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-imidazol-2-yl)methanol hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-lithio-1-methyl-1H-imidazole with formaldehyde, followed by protonation with hydrochloric acid to yield the hydrochloride salt . Another method includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with phenylmagnesium bromide, followed by hydrolysis and protonation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product, with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-imidazol-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding methylene derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: (1-Methyl-1H-imidazol-2-yl)formaldehyde.

    Reduction: (1-Methyl-1H-imidazol-2-yl)methane.

    Substitution: (1-Methyl-1H-imidazol-2-yl)methyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride
  • (1-Methyl-1H-benzo[d]imidazol-2-yl)methanol
  • 2-Formyl-1-methyl-1H-imidazole

Comparison: (1-Methyl-1H-imidazol-2-yl)methanol hydrochloride is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity compared to its analogs. For instance, (1-methyl-1H-imidazol-2-yl)methanamine hydrochloride has an amine group instead of a hydroxymethyl group, leading to different reactivity and applications.

Properties

IUPAC Name

(1-methylimidazol-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-7-3-2-6-5(7)4-8;/h2-3,8H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIWOFVFNHMDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718642-27-4
Record name (1-methyl-1H-imidazol-2-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.